molecular formula C11H13ClFNOS B1433296 N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807885-06-8

N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No. B1433296
CAS RN: 1807885-06-8
M. Wt: 261.74 g/mol
InChI Key: GUDLTDKMESOPIZ-VGOFMYFVSA-N
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Description

“N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807885-06-8 . It has a molecular weight of 261.75 and its IUPAC name is N-[(E)-(3-chloro-4-fluorophenyl)methylidene]-2-methyl-2-propanesulfinamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+ . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide” is a powder . It has a molecular weight of 261.75 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis

The compound can be synthesized from two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions . This process is significant in the field of organic synthesis, as it provides a method for creating complex molecules from simpler precursors .

Antibacterial Activity

The compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests potential applications in the development of new antibacterial agents .

Anticancer Efficacy

A series of 4-anilinoquinazoline analogues, including a compound similar to the one , have been evaluated for anticancer efficacy in human breast cancer and colorectal cancer cell lines . The compound induced apoptosis in SW620 CRC cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .

Treatment of HIV Infections

Thiazole scaffolds, which are part of the compound’s structure, have been used to improve the efficacy of drugs used to treat HIV infections .

Treatment of Various Types of Cancer

Thiazole-based compounds have been used in the treatment of various types of cancer . This suggests that the compound could potentially be used in cancer treatment.

Treatment of Hypertension

Thiazole-based compounds have also been used in the treatment of hypertension . This suggests potential applications of the compound in the development of new antihypertensive agents .

Treatment of Schizophrenia

Thiazole-based compounds have been used in the treatment of schizophrenia . This suggests potential applications of the compound in the development of new antipsychotic agents .

Treatment of Allergies

Thiazole-based compounds have been used in the treatment of allergies . This suggests potential applications of the compound in the development of new antiallergic agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(NE)-N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDLTDKMESOPIZ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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